Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-
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Overview
Description
Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-: is an organic compound with a complex structure that includes multiple bonds and functional groups. It contains a nitrile group, an ether linkage, and a unique aliphatic chain with both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]- typically involves the reaction of appropriate alkyne and nitrile precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage and aliphatic chain can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology and Medicine: In biological and medical research, Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]- may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential therapeutic applications .
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics .
Mechanism of Action
The mechanism by which Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group and aliphatic chain can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The ether linkage may also play a role in the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-: shares similarities with other nitrile-containing compounds and ethers.
Butanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-: is a closely related compound with a similar structure but different chain length.
Hexanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-: has a longer aliphatic chain, which may affect its reactivity and applications.
Uniqueness: The uniqueness of Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]- lies in its combination of functional groups and the specific arrangement of its aliphatic chain.
Properties
CAS No. |
24726-96-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(2-methylhex-5-en-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C10H13NO/c1-4-5-7-10(2,3)12-9-6-8-11/h4H,1,6,9H2,2-3H3 |
InChI Key |
RNWZPIYWVNLKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)OCCC#N |
Origin of Product |
United States |
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